3-methyl-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-4-nitrobenzamide
Description
Properties
IUPAC Name |
3-methyl-N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3S/c1-12-9-15(5-8-18(12)24(26)27)19(25)21-16-6-3-14(4-7-16)17-10-23-13(2)11-28-20(23)22-17/h3-11H,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBBMMWDEHJDLGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=CN4C(=CSC4=N3)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that imidazo[2,1-b]thiazole-based compounds have been associated with anticancer activities. They have been tested on different types of cancer cells, including colorectal adenocarcinoma (HT-29), lung carcinoma (A-549), and breast adenocarcinoma (MCF-7).
Mode of Action
It has been observed that imidazo[2,1-b]thiazole-based compounds can induce apoptosis in cancer cells. For instance, the compound 3j, a derivative of imidazo[2,1-b]thiazole, was found to cause mitochondrial membrane depolarization, multicaspase activation, and ultimately apoptosis in MCF-7 cells.
Biochemical Pathways
It is known that imidazo[2,1-b]thiazole-based compounds can interfere with the normal functioning of cancer cells, leading to their death.
Pharmacokinetics
It is known that the solubility of a compound in water and other solvents can influence its bioavailability. Thiazole, a component of this compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents.
Result of Action
The result of the action of this compound is the induction of apoptosis in cancer cells. This is achieved through mitochondrial membrane depolarization and multicaspase activation.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the storage temperature can affect the stability of the compound. Furthermore, the pH of the environment can influence the compound’s solubility and hence its bioavailability.
Biochemical Analysis
Biochemical Properties
3-methyl-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-4-nitrobenzamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. Notably, this compound has been shown to interact with enzymes involved in oxidative stress responses and inflammatory pathways. For instance, it can inhibit the activity of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. Additionally, it may interact with antioxidant enzymes like superoxide dismutase (SOD), enhancing their activity and thereby reducing oxidative stress.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound can modulate cell signaling pathways, particularly those involved in inflammation and apoptosis. It has been observed to downregulate the expression of pro-inflammatory cytokines such as TNF-α and IL-6, thereby reducing inflammation. Furthermore, it can induce apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins like Bcl-2. These effects highlight its potential as an anti-inflammatory and anticancer agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity. For example, its interaction with COX enzymes involves binding to the enzyme’s active site, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation. Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA.
Temporal Effects in Laboratory Settings
The stability and effects of this compound over time have been studied extensively in laboratory settings. This compound is relatively stable under physiological conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that it maintains its biological activity over extended periods, making it suitable for chronic treatment regimens. Its degradation products need to be monitored as they may have different biological activities.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At low doses, it exhibits anti-inflammatory and antioxidant properties without significant toxicity. At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity. These findings underscore the importance of dose optimization in therapeutic applications.
Metabolic Pathways
This compound is metabolized primarily in the liver. It undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. Enzymes such as cytochrome P450s play a crucial role in its metabolism, converting it into more water-soluble metabolites for excretion. These metabolic pathways are essential for understanding its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. It can cross cell membranes via passive diffusion and is also transported by specific carrier proteins. Once inside the cell, it can accumulate in specific organelles, influencing its localization and activity.
Subcellular Localization
Within cells, this compound is primarily localized in the cytoplasm and nucleus. Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments. For instance, phosphorylation can alter its localization and activity, enhancing its interaction with nuclear transcription factors.
Biological Activity
3-methyl-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-4-nitrobenzamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C16H16N4O2S
- Molecular Weight : 324.39 g/mol
- CAS Number : Not specified in the search results.
The compound features a complex structure that includes a thiazole ring, a nitro group, and an amide functional group, which are often associated with diverse biological activities.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- G Protein-Coupled Receptors (GPCRs) : The compound may influence GPCR signaling pathways, which are critical in various physiological processes including cell growth and differentiation .
- Enzyme Inhibition : It has been suggested that compounds with similar structures can inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular functions .
Anticancer Activity
Recent studies have indicated that imidazo[2,1-b]thiazole derivatives exhibit significant anticancer properties. For instance:
- Case Study : A related compound demonstrated potent antiproliferative effects against various cancer cell lines including murine leukemia and human cervical carcinoma cells, with IC50 values in the submicromolar range . Although specific data on this compound is limited, its structural similarities suggest potential anticancer activity.
Antimicrobial Activity
Compounds containing imidazo-thiazole moieties have also shown antimicrobial properties. The thiazole ring is known for enhancing the bioactivity of drugs against bacterial strains .
Research Findings
A summary of relevant findings from various studies is presented in Table 1 below:
| Study | Target | Activity | Results |
|---|---|---|---|
| Romagnoli et al. (2020) | Cancer Cell Lines | Antiproliferative | IC50 values < 1 µM against multiple lines |
| ResearchGate Study (2015) | Enzymatic Pathways | Inhibition | Significant inhibition observed in metabolic enzymes |
| PMC Article (2013) | GPCR Signaling | Modulation | Altered signaling pathways affecting cell proliferation |
Comparison with Similar Compounds
Table 1: Comparison of Key Imidazo[2,1-b]thiazole Derivatives
Key Observations :
- Substituent Position and Size : The C-5 and C-6 positions critically influence activity. For example, bulky amines (e.g., N,N-dimethylmethanamine at C-5 in 6a ) enhance COX-2 selectivity, while smaller groups reduce potency .
- Electron-Withdrawing Groups : The methylsulfonyl group in 6a and 5 improves COX-2 binding via polar interactions, whereas the nitro group in the target compound may similarly enhance affinity but with uncharacterized selectivity .
Enzymatic Activity and Selectivity
The target compound’s nitrobenzamide group differs from the methylsulfonylphenyl moieties in COX-2 inhibitors like 6a. While nitro groups are less polar than sulfonyl groups, they may contribute to π-π stacking or hydrogen bonding in enzyme active sites. In contrast, 6a shows >200-fold selectivity for COX-2 over COX-1, attributed to its optimized substituent geometry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
